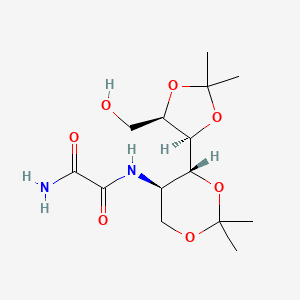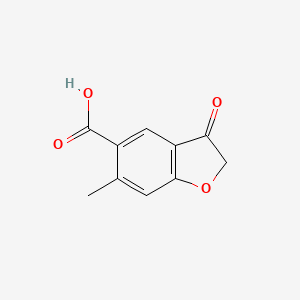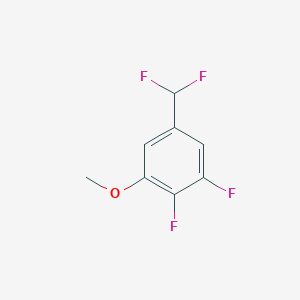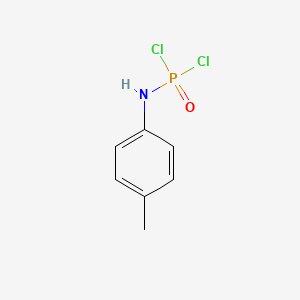
ethyl (Z)-3-pentenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (Z)-pent-3-enoate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of ethyl alcohol and pent-3-enoic acid. The (Z) designation indicates the specific geometric configuration of the double bond in the molecule, where the higher priority substituents are on the same side of the double bond.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (Z)-pent-3-enoate can be synthesized through the esterification of pent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The reaction can be represented as follows:
Pent-3-enoic acid+EthanolH2SO4Ethyl (Z)-pent-3-enoate+Water
Industrial Production Methods
In industrial settings, the production of ethyl (Z)-pent-3-enoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards ester formation.
化学反应分析
Types of Reactions
Ethyl (Z)-pent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, ethyl (Z)-pent-3-enoate can be hydrolyzed back to pent-3-enoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the double bond can yield smaller carboxylic acids or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), ozone (O3).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Hydrolysis: Pent-3-enoic acid, ethanol.
Reduction: Pent-3-en-1-ol.
Oxidation: Smaller carboxylic acids or aldehydes.
Substitution: Various substituted esters or alcohols.
科学研究应用
Ethyl (Z)-pent-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of ethyl (Z)-pent-3-enoate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformations.
相似化合物的比较
Ethyl (Z)-pent-3-enoate can be compared with other similar esters such as ethyl (E)-pent-3-enoate and ethyl butanoate. The (Z) configuration distinguishes it from the (E) isomer, which has different physical and chemical properties due to the different spatial arrangement of substituents. Ethyl butanoate, on the other hand, lacks the double bond and has different reactivity and applications.
List of Similar Compounds
- Ethyl (E)-pent-3-enoate
- Ethyl butanoate
- Methyl (Z)-pent-3-enoate
- Propyl (Z)-pent-3-enoate
Ethyl (Z)-pent-3-enoate’s unique geometric configuration and reactivity make it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
ethyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI 键 |
UMLQAWUDAFCGGS-HYXAFXHYSA-N |
手性 SMILES |
CCOC(=O)C/C=C\C |
规范 SMILES |
CCOC(=O)CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)


![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)








![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
